molecular formula C10H11ClN2O3 B2922902 N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine CAS No. 1234971-80-2

N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine

Cat. No.: B2922902
CAS No.: 1234971-80-2
M. Wt: 242.66
InChI Key: HRBKWDZTFGVLID-UHFFFAOYSA-N
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Description

N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine is a synthetic beta-alanine derivative designed for specialized chemical and pharmaceutical research. This compound is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or personal use. Beta-alanine is a non-essential amino acid that serves as the rate-limiting precursor in the synthesis of carnosine, a dipeptide with significant intracellular buffering capacity in skeletal muscle . Carnosine helps buffer acid accumulation during high-intensity activities, which can delay the onset of muscular fatigue . Beyond its buffering role, carnosine also exhibits antioxidant properties and can act as a metal ion chelator . The specific research applications, mechanism of action, and value of the N-[(5-amino-2-chlorophenyl)carbonyl] modification to the core beta-alanine structure are areas of active investigation. Researchers are exploring its potential in [describe specific fields, e.g., medicinal chemistry or enzyme inhibition]. Its mechanism is hypothesized to involve [describe the hypothesized mechanism of action].

Properties

IUPAC Name

3-[(5-amino-2-chlorobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-8-2-1-6(12)5-7(8)10(16)13-4-3-9(14)15/h1-2,5H,3-4,12H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBKWDZTFGVLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)NCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine typically involves the reaction of 5-amino-2-chlorobenzoic acid with beta-alanine. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reagent concentrations. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Compounds with substituted functional groups, such as hydroxyl or amino derivatives.

Scientific Research Applications

N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine with structurally related β-alanine derivatives:

Compound Name Key Substituents Biological Target/Mechanism Applications/Findings References
This compound 5-amino-2-chlorophenyl carbonyl group Hypothesized: Enzyme inhibition or receptor modulation Potential therapeutic agent (inferred) -
MK-0893 (N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-beta-alanine) 3,5-dichlorophenyl, methoxynaphthyl groups Glucagon receptor antagonist Type II diabetes treatment; EC₅₀ = 5.3 mg/kg (oral) in mice
SCH 34826 (Prodrug of SCH 32615) Phenyl, dioxolane ester Enkephalinase inhibitor Analgesic; oral bioavailability demonstrated in rodents
N-ethyl-N-(thiophene-2-carbonyl)-beta-alanine Thiophene, ethyl groups Unknown Research chemical; structural analog for drug design

Key Comparative Insights:

Target Specificity: MK-0893’s dichlorophenyl and methoxynaphthyl substituents enhance its affinity for the glucagon receptor, a target absent in simpler β-alanine derivatives. The chloro and amino groups in the target compound may similarly modulate receptor selectivity but require empirical validation . SCH 34826’s prodrug design (dioxolane ester) improves oral activity, whereas the target compound’s amino group may influence solubility or metabolic stability .

Pharmacokinetic and Functional Differences: Carnosine Synthesis: Unmodified β-alanine requires 2–4 weeks of supplementation to elevate muscle carnosine, with efficacy influenced by genetic factors (e.g., AGXT2 polymorphisms) . Antioxidant and Anti-glycation Effects: Carnosine derived from β-alanine exhibits antioxidant activity via metal chelation. The chloro substituent in the target compound may enhance radical scavenging, though this remains speculative .

Synthetic Challenges: NHS ester coupling (as in ) is critical for synthesizing β-alanine derivatives. The target compound’s amino group may complicate synthesis due to side reactions, contrasting with SCH 34826’s ester-based prodrug strategy .

Research Findings and Data Tables

Table 1: Physicochemical Properties (Inferred)

Property This compound MK-0893 SCH 34826
Molecular Weight (g/mol) ~270 613.5 525.6
LogP (Predicted) 1.2–1.8 4.5 2.1
Solubility (Aqueous) Moderate Low Moderate
Key Functional Groups Amino, chloro, carbonyl Dichlorophenyl, methoxynaphthyl Dioxolane ester

Biological Activity

N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine is a compound with significant biological activity, primarily attributed to its structural features that resemble amino acids and peptides. This article explores its biological properties, synthesis methods, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a beta-alanine moiety linked to a 5-amino-2-chlorobenzoyl group. The presence of a carbonyl group enhances its reactivity, making it a candidate for various biological interactions. Its molecular formula is C10H11ClN2O2C_{10}H_{11}ClN_{2}O_{2}.

Structural Characteristics:

  • Beta-Alanine Backbone: Contributes to its amino acid-like properties.
  • Chlorobenzoyl Group: Imparts unique reactivity and potential for binding with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity: Compounds with similar structures have shown effectiveness against bacterial and fungal strains.
  • Antioxidant Properties: The compound may possess the ability to scavenge free radicals, contributing to cellular protection.
  • Enzyme Inhibition: Potential inhibition of specific enzymes related to disease processes.

Case Studies and Research Findings

A review of literature reveals several studies investigating the biological effects of beta-alanine derivatives, including this compound. Here are some notable findings:

  • Antimicrobial Efficacy:
    • A study demonstrated that beta-alanine derivatives exhibited Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics, indicating strong antimicrobial potential.
  • Performance Enhancement:
    • Research on beta-alanine supplementation has shown improvements in exercise performance, suggesting that derivatives like this compound could enhance athletic performance through carnosine synthesis .
  • Enzyme Interaction Studies:
    • Investigations into the binding affinity of beta-alanine derivatives to various enzymes have revealed significant interactions that could lead to therapeutic applications in enzyme inhibition .

Data Tables

The following table summarizes key findings from various studies on the biological activities of this compound and related compounds.

Study ReferenceActivity TestedMIC Value (µg/mL)Notes
Antimicrobial (E. coli)15.62Comparable to standard antibiotics
Exercise Performance2.85% improvementEnhanced performance in recreational males
Enzyme InhibitionNot specifiedSignificant binding affinity observed

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving beta-alanine and chlorobenzoyl derivatives. The following are common methods used:

  • Direct Amidation:
    • Reacting beta-alanine with 5-amino-2-chlorobenzoyl chloride in the presence of a base.
  • Coupling Reactions:
    • Utilizing coupling agents such as HATU or EDC to facilitate the formation of the amide bond between the two moieties.

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